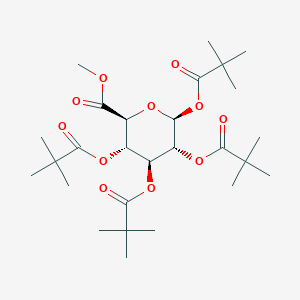![molecular formula C43H46N2O3 B3043497 2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol CAS No. 877395-58-9](/img/structure/B3043497.png)
2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol
Overview
Description
“2,6-Bis[[®-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol” is a chemical compound with the molecular formula C43H46N2O3 . It has a molecular weight of 638.8 g/mol . This compound is also known by other names such as “(R,R)-(-)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol” and “Trost’s (R,R)-prophenol ligand” among others .
Molecular Structure Analysis
The compound has a complex structure with two pyrrolidine rings each attached to a diphenylmethyl group via a hydroxy function . The two pyrrolidine rings are further attached to a central phenol ring which is substituted with a methyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 638.8 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.Scientific Research Applications
Hydrogen-bonded Assemblages
- Research on derivatives of 2,6-bis(hydroxymethyl)phenol, including 2,6-bis(hydroxymethyl)-4-methylphenol, revealed that these structures display hydrogen-bonding networks, potentially contributing to their stability and reactivity (Masci & Thuéry, 2002).
Synthesis and Structure of EOM-Protected Derivatives
- The synthesis and structural characterization of EOM-protected 2,6-bis(diphenylphosphino)-4-methylphenol derivatives and their deprotected P-chalcogenides were studied, revealing insights into their chemical behavior (Urnezius et al., 2022).
Polyimides Derived from Derivatives
- Novel polyimides derived from a pyridine-containing aromatic dianhydride monomer, synthesized from the phenoxide ion of 2,6-bis(4-hydroxybenzoyl)pyridine, were explored for their potential applications. These polyimides exhibit good solubility, thermal stability, and mechanical properties (Wang et al., 2006).
Titanium (IV) Complexes Stabilized by Derivatives
- A study on mono- and bi-nuclear complexes synthesized with 2,6-bis-(α,α'-diphenyl(hydroxy)methyl)-pyridine and Ti(IV) derivatives showed their potential catalytic activity in olefin polymerization (Tuskaev et al., 2015).
Synthesis of Symmetric and Unsymmetric Bis(phosphino)phenols
- Compounds with the structural motif of 2,6-bis(phosphino)phenol, synthesized via different methods, were characterized, providing insight into their potential use in various chemical reactions (Beganskienė et al., 2006).
Synthesis of Ligands and Cationic Complexes
- Research into the synthesis of 2,6-bis(2,5-diphenylphospholyl)pyridine ligands and their Pd(II) and Ni(II) complexes explored their application in palladium-catalyzed synthesis of arylboronic esters (Melaimi et al., 2004).
Mechanism of Action
Target of Action
It is known to be a useful catalyst in asymmetric aldol, henry, and mannich-type reactions .
Mode of Action
The compound interacts with its targets through its unique structural features. The presence of hydroxy(diphenyl)methyl groups and pyrrolidinyl groups likely contribute to its catalytic activity .
Biochemical Pathways
Given its role as a catalyst in asymmetric aldol, henry, and mannich-type reactions, it can be inferred that it plays a role in facilitating these reactions in biochemical pathways .
Result of Action
Given its role as a catalyst, it likely facilitates certain chemical reactions at the molecular level .
properties
IUPAC Name |
2,6-bis[[(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H46N2O3/c1-32-28-33(30-44-26-14-24-39(44)42(47,35-16-6-2-7-17-35)36-18-8-3-9-19-36)41(46)34(29-32)31-45-27-15-25-40(45)43(48,37-20-10-4-11-21-37)38-22-12-5-13-23-38/h2-13,16-23,28-29,39-40,46-48H,14-15,24-27,30-31H2,1H3/t39-,40-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOVWBNAXIBNRT-XRSDMRJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN2CCCC2C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)CN5CCCC5C(C6=CC=CC=C6)(C7=CC=CC=C7)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)CN2CCC[C@@H]2C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)CN5CCC[C@@H]5C(C6=CC=CC=C6)(C7=CC=CC=C7)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H46N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B3043417.png)









![3-[4-(Trifluoromethoxy)phenyl]acrylamide](/img/structure/B3043434.png)
![5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B3043436.png)
![4-[3-(Trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3043437.png)